molecular formula C13H10O B14594901 1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene CAS No. 59935-69-2

1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene

Katalognummer: B14594901
CAS-Nummer: 59935-69-2
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: AQGIIMZFHASZNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a hex-5-ene-1,3-diyn-1-yl group and a methoxy group. This compound is notable for its unique structure, which includes both alkyne and alkene functionalities, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzene and hex-5-ene-1,3-diyne.

    Reaction Conditions: The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the desired product. The reaction is typically carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., tetrahydrofuran) under an inert atmosphere.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.

Analyse Chemischer Reaktionen

1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alkene functionalities, leading to the formation of epoxides or diketones.

    Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes, using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound. Common reagents include halogens and nitrating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce fully saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: The specific pathways affected by the compound depend on its chemical structure and the nature of its interactions with biomolecules. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

1-(Hex-5-ene-1,3-diyn-1-yl)-4-methoxybenzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(Hex-5-ene-1,3-diyn-1-yl)benzene and 1-(Hex-5-ene-1,3-diyn-1-yl)-4-hydroxybenzene share structural similarities but differ in their functional groups.

    Uniqueness: The presence of both alkyne and alkene functionalities, along with the methoxy group, makes this compound particularly versatile in chemical reactions and applications.

Eigenschaften

CAS-Nummer

59935-69-2

Molekularformel

C13H10O

Molekulargewicht

182.22 g/mol

IUPAC-Name

1-hex-5-en-1,3-diynyl-4-methoxybenzene

InChI

InChI=1S/C13H10O/c1-3-4-5-6-7-12-8-10-13(14-2)11-9-12/h3,8-11H,1H2,2H3

InChI-Schlüssel

AQGIIMZFHASZNW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C#CC#CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.